Cas no 2015199-14-9 (tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate)
tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- D-Phenylalanine, 2-bromo-, 1,1-dimethylethyl ester
- EN300-28290190
- 2015199-14-9
- tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate
-
- Inchi: 1S/C13H18BrNO2/c1-13(2,3)17-12(16)11(15)8-9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1
- InChI Key: QIZFHEDCQDDGHH-LLVKDONJSA-N
- SMILES: BrC1C=CC=CC=1C[C@H](C(=O)OC(C)(C)C)N
Computed Properties
- Exact Mass: 299.05209g/mol
- Monoisotopic Mass: 299.05209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.313±0.06 g/cm3(Predicted)
- Boiling Point: 351.1±27.0 °C(Predicted)
- pka: 6.71±0.33(Predicted)
tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28290190-1g |
tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate |
2015199-14-9 | 1g |
$541.0 | 2023-09-08 | ||
| Enamine | EN300-28290190-5g |
tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate |
2015199-14-9 | 5g |
$1572.0 | 2023-09-08 | ||
| Enamine | EN300-28290190-10g |
tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate |
2015199-14-9 | 10g |
$2331.0 | 2023-09-08 | ||
| Enamine | EN300-28290190-0.05g |
tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate |
2015199-14-9 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
| Enamine | EN300-28290190-0.1g |
tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate |
2015199-14-9 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
| Enamine | EN300-28290190-0.25g |
tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate |
2015199-14-9 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
| Enamine | EN300-28290190-0.5g |
tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate |
2015199-14-9 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
| Enamine | EN300-28290190-1.0g |
tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate |
2015199-14-9 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
| Enamine | EN300-28290190-2.5g |
tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate |
2015199-14-9 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
| Enamine | EN300-28290190-5.0g |
tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate |
2015199-14-9 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 |
tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate
tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate: A Comprehensive Overview
tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate, also known by its CAS number 2015199-14-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an amino group at the 2R position, and a bromophenyl substituent at the 3-position of the propanoate backbone. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and chemical synthesis.
Recent studies have highlighted the importance of chiral centers in organic compounds, particularly in the context of pharmaceutical development. The (2R) configuration of this compound plays a crucial role in determining its stereochemical properties, which are essential for its biological activity. Researchers have explored the use of this compound as a building block in the synthesis of bioactive molecules, leveraging its chiral center to induce specific interactions with biological targets.
The presence of the bromophenyl group introduces additional complexity to the molecule, enhancing its potential for use in various chemical reactions. For instance, the bromine atom can serve as a leaving group in substitution reactions, enabling the construction of more intricate molecular architectures. This feature has been exploited in recent studies to develop novel synthetic pathways for complex organic molecules.
In terms of synthesis, tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate can be prepared through a variety of methods, including enzymatic resolutions and asymmetric catalysis. These approaches not only ensure high enantiomeric excess but also align with the growing demand for sustainable and environmentally friendly chemical processes. The use of biocatalysts, such as lipases or other enzymes, has been particularly promising in achieving efficient syntheses of this compound.
From a pharmacological perspective, this compound has shown potential as a precursor for drugs targeting various therapeutic areas. Its amino group can participate in hydrogen bonding interactions, which are critical for binding to protein targets. Additionally, the tert-butyl ester group contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes and reach intracellular targets.
Recent advancements in computational chemistry have also provided deeper insights into the properties of tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate. Molecular modeling studies have revealed its ability to adopt conformations that are favorable for binding to specific receptors. These findings have guided experimental efforts to optimize its bioavailability and efficacy as a drug candidate.
In conclusion, tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, combined with recent advances in synthetic and computational techniques, positions it as a valuable tool in the development of innovative chemical entities.
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